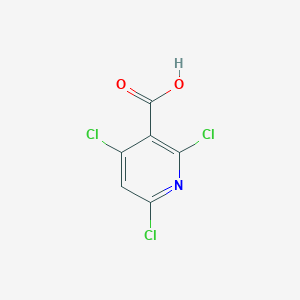2,4,6-Trichloropyridine-3-carboxylic acid
CAS No.: 69422-72-6
Cat. No.: VC2085179
Molecular Formula: C6H2Cl3NO2
Molecular Weight: 226.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69422-72-6 |
|---|---|
| Molecular Formula | C6H2Cl3NO2 |
| Molecular Weight | 226.4 g/mol |
| IUPAC Name | 2,4,6-trichloropyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) |
| Standard InChI Key | XORBTGOVTLGEOU-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl |
| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,4,6-Trichloropyridine-3-carboxylic acid features a pyridine core with three chlorine atoms and one carboxylic acid group. The pyridine ring, being a six-membered heterocyclic aromatic compound, contains five carbon atoms and one nitrogen atom. The three chlorine atoms are positioned at the 2, 4, and 6 positions of the pyridine ring, while the carboxylic acid group (-COOH) is attached to the 3 position. This specific arrangement of substituents creates a unique electronic environment within the molecule, influencing its physical and chemical properties.
The presence of multiple electronegative chlorine atoms affects the electron distribution across the pyridine ring, resulting in distinct reactivity patterns compared to unsubstituted pyridine or other pyridine derivatives. The carboxylic acid group adds further complexity to the compound's behavior, allowing for additional reaction pathways typical of carboxylic acids.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2,4,6-Trichloropyridine-3-carboxylic acid can be achieved through various methodologies, with chlorination processes involving pyridine derivatives being the predominant approach. These synthetic routes often utilize starting materials such as 2,6-dichloropyridine, which undergoes further functionalization to introduce the additional chlorine atom and the carboxylic acid group. The synthetic process typically requires careful control of reaction conditions to achieve high yields and purity.
Chemical Reactivity
Reactivity Profile
2,4,6-Trichloropyridine-3-carboxylic acid demonstrates reactivity patterns characteristic of both carboxylic acids and chlorinated aromatic compounds. The electron-withdrawing effects of the chlorine substituents significantly influence the compound's reactivity, making certain carbon atoms in the ring more susceptible to nucleophilic attack compared to unsubstituted pyridine.
The compound can participate in various chemical transformations, including:
-
Carboxylic acid reactions: Esterification, amidation, reduction, and decarboxylation
-
Nucleophilic aromatic substitution reactions, particularly at positions activated by the chlorine substituents
-
Metal-catalyzed coupling reactions, utilizing the chlorine atoms as leaving groups
-
Coordination chemistry, involving the nitrogen atom of the pyridine ring
Reaction Mechanisms
The mechanisms of reactions involving 2,4,6-Trichloropyridine-3-carboxylic acid typically follow standard pathways for electrophilic aromatic substitution or nucleophilic substitution reactions. The presence of multiple electronegative chlorine atoms enhances the electrophilicity of certain carbon atoms in the ring, directing the course of nucleophilic attacks. This electronic effect contributes to the regioselectivity observed in reactions with this compound.
For reactions involving the carboxylic acid group, typical organic acid reaction mechanisms apply, including nucleophilic acyl substitution pathways for transformations such as esterification and amide formation.
Applications in Research and Development
Synthetic Organic Chemistry
The primary application of 2,4,6-Trichloropyridine-3-carboxylic acid lies in synthetic organic chemistry, where it serves as a valuable building block for the preparation of more complex molecules. The presence of multiple functional groups (chlorine atoms and carboxylic acid) provides diverse opportunities for chemical modifications, making it a versatile intermediate in multistep syntheses.
The compound's structure allows for selective transformations, enabling the creation of diverse pyridine derivatives with potential applications in various fields, including pharmaceutical development, agrochemical research, and materials science.
| Unit | Price (USD) | Stock Status (US) | Stock Status (CN) | Shipping Time |
|---|---|---|---|---|
| 0.25g | $17.00 | In stock | In stock | 1 day |
| 1g | $23.00 | In stock | In stock | 1 day |
| 5g | $93.00 | In stock | In stock | 1 day |
| 10g | $183.00 | In stock | In stock | 1 day |
| 25g | $450.00 | Out of stock | Out of stock | 2+ weeks |
This pricing information indicates a non-linear price scaling with quantity, reflecting the specialized nature of this research chemical.
Supply Chain Considerations
The compound is labeled as being "For R&D use only" and is noted to be "In Production Stage," suggesting that it is manufactured regularly but primarily targeted at research markets rather than industrial-scale applications. The availability of bulk quotations indicates that larger quantities can be supplied for specialized research projects requiring substantial amounts of the compound.
The product is available with different stock statuses in different regions (US and China are specifically mentioned), suggesting a global supply chain for this specialized chemical. Shipping times vary from 1 day for in-stock items to over 2 weeks for larger quantities that may need to be synthesized upon order.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume